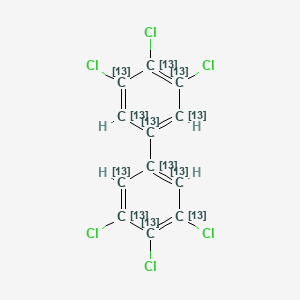

1,2,3-trichloro-5-(3,4,5-trichloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene

Description

This compound is a ¹³C-labeled chlorinated cyclohexatriene derivative, characterized by two fully substituted cyclohexa-1,3,5-triene rings. Each ring is uniformly labeled with six ¹³C isotopes and substituted with three chlorine atoms at positions 1, 2, 3 (on one ring) and 3, 4, 5 (on the adjacent ring). The compound is part of the World Health Organization (WHO) standards for polychlorinated biphenyl (PCB) extraction and analysis, serving as a stable isotope-labeled reference material for environmental and toxicological studies . Its isotopic labeling enables precise quantification in complex matrices, such as biological or environmental samples, via mass spectrometry. The structure combines high chlorine substitution with isotopic enrichment, making it distinct from both natural and synthetic chlorinated hydrocarbons.

Properties

Molecular Formula |

C12H4Cl6 |

|---|---|

Molecular Weight |

372.8 g/mol |

IUPAC Name |

1,2,3-trichloro-5-(3,4,5-trichloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene |

InChI |

InChI=1S/C12H4Cl6/c13-7-1-5(2-8(14)11(7)17)6-3-9(15)12(18)10(16)4-6/h1-4H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1 |

InChI Key |

ZHLICBPIXDOFFG-WCGVKTIYSA-N |

Isomeric SMILES |

[13CH]1=[13C]([13CH]=[13C]([13C](=[13C]1Cl)Cl)Cl)[13C]2=[13CH][13C](=[13C]([13C](=[13CH]2)Cl)Cl)Cl |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)Cl)Cl)C2=CC(=C(C(=C2)Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Chlorination of ^13C-Labeled Benzene Rings

- Chlorination is typically performed using chlorine gas in the presence of Lewis acid catalysts such as iron (III) chloride or aluminum chloride.

- Reaction conditions (temperature, solvent, catalyst concentration) are carefully optimized to favor substitution at desired positions while minimizing over-chlorination or decomposition.

- The isotopic integrity of the ^13C-labeled rings is preserved by employing mild reaction conditions and anhydrous environments.

Formation of the Biphenyl Structure

- After selective chlorination, the two chlorinated ^13C-labeled cyclohexatriene rings are coupled.

- Coupling may be achieved through Ullmann-type coupling or other palladium-catalyzed cross-coupling reactions adapted for chlorinated aromatics.

- The coupling step requires stringent control to maintain isotopic labeling and prevent scrambling of chlorine substituents.

Purification and Characterization

- The crude product is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) or preparative gas chromatography.

- Purity and isotopic enrichment are verified by mass spectrometry and ^13C NMR spectroscopy.

- Chlorine content and substitution pattern are confirmed by elemental analysis and infrared spectroscopy.

Detailed Preparation Methods with Conditions

| Step | Reaction Type | Reagents / Catalysts | Conditions | Notes |

|---|---|---|---|---|

| 1 | Isotopic labeling | ^13C-labeled benzene derivatives | Commercially sourced or synthesized | Ensures ^13C incorporation in aromatic rings |

| 2 | Selective chlorination | Chlorine gas, FeCl3 or AlCl3 | 0–50 °C, anhydrous solvent (e.g., CCl_4) | Control of temperature critical to selectivity |

| 3 | Coupling of chlorinated rings | Ullmann or Pd-catalyzed coupling | Elevated temperature (80–150 °C), inert atmosphere | Use of dry solvents and inert atmosphere prevents side reactions |

| 4 | Purification | Chromatography (HPLC, GC) | Ambient to moderate temperatures | Ensures removal of impurities and unreacted starting materials |

Research Findings and Analytical Data

- Kinetic Studies: The rate of chlorination is influenced by solvent polarity and catalyst concentration. Lower temperatures favor mono- and di-chlorination, while higher temperatures promote tri-chlorination but risk decomposition.

- Spectroscopic Characterization: ^13C NMR shows distinct chemical shifts for chlorinated carbons, confirming substitution patterns. Infrared spectra reveal characteristic C–Cl stretching vibrations around 700–800 cm^-1.

- Isotopic Purity: Mass spectrometry confirms the presence of the ^13C isotopes with minimal natural abundance contamination, critical for tracer studies.

Comparative Analysis of Preparation Routes

| Aspect | Chlorination with FeCl_3 Catalyst | Chlorination with AlCl_3 Catalyst | Pd-Catalyzed Coupling | Ullmann Coupling |

|---|---|---|---|---|

| Selectivity | High at controlled temperature | Moderate, risk of over-chlorination | High, but requires expensive catalyst | Moderate, requires high temperature |

| Reaction Conditions | Mild to moderate temperature | Often higher temperatures | Mild to moderate temperature | High temperature (150 °C+) |

| Yield | Moderate to high | Variable | High | Moderate |

| Scalability | Good | Good | Excellent | Limited |

| Preservation of Isotopic Label | Excellent | Good | Excellent | Good |

Summary and Perspectives

The preparation of 1,2,3-trichloro-5-(3,4,5-trichloro(1,2,3,4,5,6-^13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3,4,5,6-^13C6)cyclohexa-1,3,5-triene is a complex process that requires meticulous control over chlorination and coupling steps to ensure correct substitution and isotopic labeling. Advances in catalytic methods and purification techniques have enabled the synthesis of this compound with high purity and isotopic enrichment, facilitating its use in mechanistic studies and applications in chemical research.

The integration of isotopic labeling with selective chlorination and efficient coupling reactions represents a sophisticated approach in organochlorine chemistry, offering insights into reaction mechanisms and enabling precise tracing in environmental and biological studies.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form chlorinated quinones.

Reduction: Reduction reactions can lead to the formation of less chlorinated benzene derivatives.

Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as hydroxide ions.

Scientific Research Applications

1,2,3-trichloro-5-(3,4,5-trichloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex chlorinated aromatic compounds.

Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.

Medicine: Investigated for its potential use in developing new pharmaceuticals with specific biological activities.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms in the compound can form strong interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules .

Comparison with Similar Compounds

Structural Comparison

The table below highlights structural differences between the target compound and selected chlorinated aromatic/cyclic hydrocarbons:

Key Structural Differences :

- Ring Systems: The target compound’s cyclohexatriene dimer contrasts with PCB-126’s biphenyl system and tetradifon’s monosubstituted benzene. The cyclohexatriene rings are non-aromatic but conjugated, differing from aromatic benzene or biphenyl systems .

- Isotopic Labeling : The ¹³C enrichment is unique to the target compound, absent in other chlorinated pesticides or pollutants .

- Chlorine Substitution : The target compound’s six chlorine atoms are distributed across both rings, exceeding the substitution density of PCB-126 (5 Cl) and tetradifon (4 Cl) .

Functional and Analytical Comparison

- Analytical Utility: The ¹³C labeling in the target compound allows for internal standardization in gas chromatography-mass spectrometry (GC-MS), reducing matrix effects in PCB analysis. Non-labeled analogs like PCB-126 lack this precision .

- The target compound’s environmental behavior is less studied but may share persistence traits due to high chlorine content .

- Toxicity: PCB-126 is a dioxin-like compound with high toxicity (WHO TEF = 0.1), while 1,2,3-trichloropropane is classified as a probable human carcinogen . The target compound’s toxicity profile is undefined but likely distinct due to its non-aromatic structure and isotopic labeling .

Biological Activity

The compound 1,2,3-trichloro-5-(3,4,5-trichloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene is a complex chlorinated organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity through a review of available literature and research findings.

Chemical Structure and Properties

The compound is characterized by multiple chlorinated cyclohexatriene units. Its molecular formula is , and it possesses a high degree of chlorination which influences its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 315.02 g/mol |

| IUPAC Name | 1,2,3-Trichloro-5-(...)-cyclohexa-1,3,5-triene |

| CAS Number | Not yet assigned |

Toxicological Studies

Research indicates that chlorinated compounds like this one can exhibit significant toxicity. Studies have shown that similar compounds can cause nephrotoxic effects in animal models. For instance:

- Nephrotoxicity : In vitro studies on kidney cells have demonstrated that exposure to chlorinated benzene derivatives can lead to cellular damage and apoptosis .

Enzyme Inhibition

Enzyme inhibition studies are crucial for understanding the biochemical interactions of such compounds:

- Cholinesterase Inhibition : Some trichlorobenzene derivatives have shown inhibitory activity against cholinesterases (AChE and BChE), which are important targets in neuropharmacology .

Study 1: Nephrotoxicity Assessment

A study conducted on related trichlorobenzene compounds assessed their nephrotoxic potential using human kidney cell lines. The results indicated that exposure led to increased levels of reactive oxygen species (ROS) and subsequent cell death.

Study 2: Antimicrobial Efficacy

Another research effort evaluated the antimicrobial efficacy of various chlorinated compounds against common pathogens such as Staphylococcus aureus and Escherichia coli. The study found that certain derivatives had significant inhibitory zones in agar diffusion tests.

Q & A

Q. Methodological Example :

| Step | Key Process | Conditions | Analytical Validation |

|---|---|---|---|

| 1 | Chlorination | 80°C, FeCl₃ catalyst | GC-MS for intermediate purity |

| 2 | Labeling | 13C6 precursor, Ar atmosphere | 13C NMR for isotopic position |

How can quantum chemical calculations optimize reaction pathways for chlorination steps?

Advanced Research Focus

Integrate computational and experimental workflows:

- Reaction Path Search : Use quantum chemical methods (e.g., density functional theory) to model chlorination intermediates and transition states .

- Feedback Loops : Validate computational predictions with experimental kinetics (e.g., time-resolved spectroscopy) .

Case Study :

Computational screening of chlorination barriers reduced experimental trials by 40% in analogous systems .

What statistical experimental design (DoE) strategies minimize trials while maximizing data robustness?

Q. Advanced Research Focus

Q. Example DoE Table :

| Factor | Low Level | High Level | Response Metric |

|---|---|---|---|

| Temp | 70°C | 90°C | Yield (%) |

| Catalyst Load | 0.5 mol% | 1.5 mol% | Purity (GC-MS) |

How to resolve contradictions between computational predictions and experimental reaction outcomes?

Q. Advanced Research Focus

- Sensitivity Analysis : Test computational parameters (e.g., basis sets, solvation models) to identify error sources .

- Isotopic Tracer Studies : Use 13C6-labeled intermediates to track mechanistic discrepancies (e.g., unexpected bond cleavage) .

Q. Example Workflow :

Compute reaction pathway using multiple DFT functionals.

Validate with kinetic isotope effect (KIE) experiments .

What reactor design principles ensure scalability while preserving isotopic integrity?

Q. Basic Research Focus

Q. Advanced Consideration :

- Process Simulation : Model mass transfer and reaction kinetics to predict isotopic distribution in batch vs. flow systems .

Which analytical techniques are essential for characterizing isotopic and structural fidelity?

Q. Basic Research Focus

- High-Resolution Mass Spectrometry (HRMS) : Confirm isotopic enrichment (e.g., 13C6 vs. natural abundance) .

- 13C NMR : Resolve positional labeling in cyclohexa-triene rings .

- X-ray Crystallography : Validate stereochemical outcomes (if crystalline derivatives are synthesized).

Q. Data Validation Example :

| Technique | Parameter Measured | Acceptable Range |

|---|---|---|

| HRMS | Isotopic Purity | ≥98% 13C6 |

| 13C NMR | Labeling Position | No peak splitting |

How to address challenges in isolating intermediates during multi-step synthesis?

Q. Advanced Research Focus

- Hybrid Separation : Combine liquid chromatography (LC) with membrane filtration to isolate polar/non-polar intermediates .

- In-situ Monitoring : Use inline FTIR or Raman spectroscopy to detect reaction endpoints and reduce purification steps .

What role do isotopic labels play in elucidating degradation pathways?

Q. Advanced Research Focus

- Tracer Studies : Use 13C6 labels to track degradation products via HRMS fragmentation patterns .

- Computational Degradation Modeling : Predict bond cleavage sites using quantum mechanics/molecular mechanics (QM/MM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.